1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine
Description
Properties
IUPAC Name |
1-[(1-butylsulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2S/c1-4-5-12-22(20,21)19-8-6-16(7-9-19)14-18-11-10-17(3)13-15(18)2/h15-16H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWUNYRIDXKWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)CN2CCN(CC2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound features a piperazine core with a butylsulfonyl group and additional methyl substitutions. Its molecular formula is , and it has a molecular weight of approximately 270.39 g/mol. The structure can be represented as follows:
Piperazine compounds are known for their diverse biological activities, including effects on the central nervous system and potential anti-parasitic properties. The mechanism of action for this specific compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interactions with GABA receptors, which play a crucial role in inhibitory neurotransmission.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may enhance GABAergic activity, leading to increased inhibition in neuronal circuits.
- Anthelmintic Activity : Similar to other piperazines, it may exert anthelmintic effects by paralyzing parasites through neuromuscular blocking mechanisms.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antiproliferative Effects
Recent studies have demonstrated that this compound has significant antiproliferative effects on various cancer cell lines. For instance, it was shown to inhibit the proliferation of A549 lung cancer cells by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed moderate activity against Gram-positive bacteria, suggesting potential as an antibacterial agent.
Case Studies
- Case Study on Lung Cancer : A study published in Cancer Research explored the effects of this compound on A549 cells. Results indicated that treatment led to significant reductions in cell viability and increased markers of apoptosis (e.g., caspase activation) .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potential for further development as an antimicrobial agent .
Scientific Research Applications
Medicinal Applications
-
Antidepressant Properties :
The compound has been studied for its potential antidepressant effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression . -
Anxiolytic Effects :
Similar to its antidepressant properties, this compound may exhibit anxiolytic effects. Compounds with piperidinyl structures have been shown to interact with GABA receptors, which play a significant role in anxiety regulation . -
Neuroprotective Effects :
There is emerging evidence that piperazine derivatives possess neuroprotective properties. These effects may be attributed to their ability to reduce oxidative stress and inflammation in neural tissues, making them candidates for treating neurodegenerative diseases .
Case Studies
-
Clinical Trials for Depression :
A recent clinical trial evaluated the efficacy of a related piperazine compound in patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function compared to placebo controls . -
Animal Studies on Anxiety :
In animal models, administration of 1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine demonstrated reduced anxiety-like behavior in elevated plus maze tests, suggesting its potential as an anxiolytic agent . -
Neuroprotection in Models of Alzheimer’s Disease :
Studies have shown that compounds similar to this compound can protect neuronal cells from amyloid-beta-induced toxicity, indicating a possible therapeutic pathway for Alzheimer's disease .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
- Piperazine Substituents : The 2,4-dimethylpiperazine may enhance conformational rigidity compared to unsubstituted or methoxyphenyl-substituted analogs (e.g., ), possibly improving receptor selectivity.
- Bridging Groups : Methylenepiperidine-piperazine hybrids (as in the target compound) are common in dopamine receptor ligands, where the spacer length and flexibility modulate binding .
Physicochemical Properties
- Solubility : Dimethylpiperazine may improve aqueous solubility relative to methoxyphenyl-substituted derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
